Ganglioside GD1

Catalog No.
S916553
CAS No.
12707-58-3
M.F
C86H150N4Na2O39
M. Wt
1882
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ganglioside GD1

CAS Number

12707-58-3

Product Name

Ganglioside GD1

IUPAC Name

disodium;(5R)-5-acetamido-2-[6-[3-acetamido-2-[4-[(5R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)icos-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

Molecular Formula

C86H150N4Na2O39

Molecular Weight

1882

InChI

InChI=1S/C86H152N4O39.2Na/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-51(100)50(90-60(105)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)46-118-80-69(111)67(109)72(57(43-94)120-80)123-82-71(113)78(129-86(84(116)117)39-53(102)62(88-48(4)98)77(128-86)65(107)55(104)41-92)74(59(45-96)122-82)124-79-63(89-49(5)99)75(66(108)56(42-93)119-79)125-81-70(112)68(110)73(58(44-95)121-81)126-85(83(114)115)38-52(101)61(87-47(3)97)76(127-85)64(106)54(103)40-91;;/h34,36,50-59,61-82,91-96,100-104,106-113H,6-33,35,37-46H2,1-5H3,(H,87,97)(H,88,98)(H,89,99)(H,90,105)(H,114,115)(H,116,117);;/q;2*+1/p-2/b36-34+;;/t50-,51+,52?,53?,54-,55-,56?,57?,58?,59?,61+,62+,63?,64-,65-,66?,67?,68?,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,85?,86?;;/m0../s1

InChI Key

SIAUXRPLFQUMFE-ZKSQSZPPSA-L

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCCCC)O.[Na+].[Na+]

Synonyms

Ganglioside B1;Ganglioside G3

Neurodevelopment and Neuroprotection:

Ganglioside GD1 is a sialic acid-containing glycosphingolipid, found abundantly in the mammalian brain, particularly during development and in the adult cerebral cortex. Research suggests GD1 plays a crucial role in:

  • Neural cell differentiation and neurite outgrowth: Studies have shown GD1 promotes differentiation of neural stem cells into mature neurons and encourages neurite extension, which is essential for neuronal connection formation .
  • Synaptic function and plasticity: GD1 is found enriched in pre- and postsynaptic terminals, suggesting its involvement in regulating synaptic transmission and plasticity, crucial for learning and memory .
  • Neuroprotection: GD1 exhibits neuroprotective properties by:
    • Reducing oxidative stress: GD1 scavenges free radicals, protecting neurons from damage caused by reactive oxygen species .
    • Modulating inflammatory responses: GD1 can suppress the activation of pro-inflammatory pathways, mitigating neuroinflammation associated with various neurological disorders .

Potential Therapeutic Applications:

The neuroprotective and developmental properties of GD1 have sparked interest in its potential therapeutic application for various neurological conditions:

  • Neurodegenerative diseases: Studies are exploring the use of GD1 as a therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's disease, where it may promote neuronal survival and regeneration .
  • Neurodevelopmental disorders: Research is ongoing to investigate the potential of GD1 in alleviating symptoms or aiding in the treatment of neurodevelopmental disorders like autism spectrum disorder .

Research Challenges and Future Directions:

Despite promising pre-clinical data, significant research challenges remain in translating GD1's potential into effective therapies. These include:

  • Delivery methods: Efficient and safe delivery methods to the central nervous system are crucial for therapeutic efficacy.
  • Clinical trial design: Rigorous clinical trials are needed to establish the safety and efficacy of GD1 in specific patient populations.
  • Understanding specific mechanisms: Further research is needed to fully elucidate the specific molecular mechanisms underlying GD1's various functions in the brain.

Ganglioside GD1 is a member of the ganglioside family, which are complex glycosphingolipids predominantly found in the nervous system. Gangliosides play critical roles in cell signaling, neurodevelopment, and the maintenance of neuronal health. GD1 is characterized by its structure, which includes a tetrasaccharide core composed of galactose, N-acetylgalactosamine, and glucose, with one or two sialic acid residues attached. Specifically, GD1 can exist in two forms: GD1a and GD1b, differing mainly by the presence of an additional sialic acid residue in GD1a . These compounds are integral to the formation of lipid rafts in cell membranes, influencing membrane fluidity and protein interactions.

GD1 plays a multifaceted role in the nervous system:

  • Development and Function: During development and throughout life, GD1 is thought to be involved in neuronal cell maintenance, repair, and synaptic transmission, the communication between neurons []. It may also contribute to memory formation [].
  • Anti-inflammatory Properties: Some studies suggest GD1 may have anti-inflammatory properties, potentially protecting neurons from damage.
  • Oocyte Maturation: In mice, GD1 appears to be important for egg cell maturation and fertilization.

The specific mechanisms by which GD1 exerts these effects are still being explored. Its interaction with other molecules on the cell surface and its influence on cellular signaling pathways are likely key factors [].

Future Directions

Research on GD1 is ongoing, with a focus on understanding its precise roles in health and disease.

  • Neurological Disorders: Investigating the potential involvement of GD1 antibodies in certain neurological disorders like Guillain-Barre syndrome is an active area of research [].
  • Therapeutic Potential: The potential for using GD1 or related molecules for therapeutic purposes in neurological conditions is also being explored, but this area is in its early stages [].

The biosynthesis of gangliosides, including GD1, begins with the enzymatic transfer of a glucose residue from UDP-glucose to ceramide, forming lactosylceramide. Subsequent reactions involve the addition of various sugar residues through specific glycosyltransferases. For GD1 synthesis, the key steps include:

  • The conversion of lactosylceramide into GM1 through the addition of N-acetylgalactosamine.
  • The addition of sialic acid residues to form GD1a or GD1b .

These reactions are carefully regulated and occur primarily in the Golgi apparatus. The degradation of gangliosides involves sialidases that cleave sialic acid residues, leading to the breakdown of GD1 into simpler gangliosides or other metabolites .

Ganglioside GD1 exhibits several biological activities that are crucial for neuronal function:

  • Neuroprotection: GD1 has been shown to protect neurons from oxidative stress and apoptosis. It enhances neuronal survival during ischemic events by modulating calcium ion levels and reducing reactive oxygen species .
  • Cell Signaling: It plays a role in signaling pathways involving neurotrophic factors such as nerve growth factor. GD1 enhances receptor dimerization and activation, promoting neurite outgrowth and neuronal differentiation .
  • Membrane Dynamics: Gangliosides like GD1 influence membrane properties by interacting with cholesterol and other lipids, affecting membrane fluidity and protein localization within lipid rafts .

The synthesis of ganglioside GD1 can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing specific glycosyltransferases to sequentially add sugar moieties to ceramide or lactosylceramide.
  • Chemical Synthesis: Employing organic synthesis techniques to construct the glycan structures followed by attachment to ceramide.
  • Biotechnological Approaches: Using recombinant DNA technology to express enzymes involved in ganglioside biosynthesis in microbial systems for large-scale production .

Ganglioside GD1 has several applications in research and medicine:

  • Neuroscience Research: Used as a model compound to study ganglioside functions in neuronal signaling and development.
  • Therapeutic Potential: Investigated for its neuroprotective properties in conditions such as stroke, neurodegenerative diseases, and peripheral neuropathies.
  • Vaccine Development: Explored as an adjuvant due to its ability to modulate immune responses .

Research has demonstrated that GD1 interacts with various proteins and receptors:

  • Tropomyosin Receptor Kinase A: Binding of GD1 enhances receptor activity, promoting neuronal survival and growth.
  • Epidermal Growth Factor Receptor: It can inhibit receptor dimerization, thus regulating signaling pathways involved in cell proliferation .
  • Botulinum Toxin Interaction: The glycan portion of GD1 is crucial for forming high-affinity complexes with synaptotagmin at nerve endings .

Ganglioside GD1 is part of a broader family of gangliosides that share structural similarities but differ in their biological functions and properties. Here are some similar compounds:

Compound NameStructure FeaturesUnique Characteristics
Ganglioside GM1One sialic acidMost studied ganglioside; critical for neuroprotection
Ganglioside GT1bTwo sialic acidsInvolved in neurotransmitter release; interacts with synaptotagmin
Ganglioside GD3One sialic acidAssociated with cell adhesion and signaling in cancer cells
Ganglioside GQ1bThree sialic acidsImportant for neuromuscular transmission; linked to Guillain-Barré syndrome

GD1 is unique due to its specific structural features that influence its interactions with receptors and its role in neuronal signaling compared to other gangliosides like GM1 or GT1b. Its ability to modulate neurotrophic signaling pathways sets it apart as a critical player in maintaining neuronal health and function .

Ganglioside GD1 represents a complex glycosphingolipid characterized by its distinctive disialoganglioside structure containing two sialic acid residues . The molecular formula for the most common GD1 species varies depending on the ceramide composition, with GD1a and GD1b containing ceramide d18:1/18:0 exhibiting the molecular formula C84H148N4O39 [2]. The molecular weight of this predominant species is 1838.1 grams per mole [2] [3].

GD1 gangliosides belong to the ganglioside family, which are complex glycosphingolipids predominantly found in the nervous system [4]. The structure consists of a ceramide backbone linked to an oligosaccharide unit composed of six sugar molecules, two of which are sialic acid residues [4] [5]. The tetrasaccharide core is composed of galactose, N-acetylgalactosamine, and glucose, with the two sialic acid residues attached in specific configurations that distinguish the GD1a and GD1b isomers .

Core Structural Elements

Ceramide Backbone Components

The ceramide backbone of ganglioside GD1 contains two hydrocarbon chains: a long-chain base linked to a fatty acid via an amide bond [4]. The most prominent long-chain base is sphingosine, specifically the (2S,3R,4E)-2-amino-1,3-dihydroxy-octadec-4-ene, commonly referred to as C18-sphingosine [40]. In neuronal gangliosides, an additional significant component is eicosasphingosine (C20-sphingosine), characterized as (2S,3R,4E)-2-amino-1,3-dihydroxy-eicos-4-ene [40].

The fatty acid component linked to the sphingosine base shows remarkable specificity in neuronal tissues [40]. Stearic acid represents 90-95% of the total fatty acids in neuronal ganglioside ceramide, with minor quantities of palmitic acid and arachidic acid also present [40]. The ceramide backbone exhibits variable length, hydroxylation, and unsaturation patterns that contribute to the structural diversity of GD1 gangliosides [4] [22].

Oligosaccharide Chain Composition

The oligosaccharide chain of ganglioside GD1 consists of a pentasaccharide structure built upon the gangliotetraose core [9] [11]. The core tetrasaccharide sequence follows the pattern β-Galactose-(1→3)-β-N-acetylgalactosamine-(1→4)-β-Galactose-(1→4)-β-Glucose [11]. This tetrasaccharide core, designated as Gg4, serves as the foundation for the ganglio series of gangliosides [11].

The complete oligosaccharide structure extends from the ceramide through specific glycosidic linkages [11]. Glucose occupies the first position, linked β(1→1) to the ceramide [2]. The second position contains galactose linked β(1→4) to glucose, followed by N-acetylgalactosamine at the third position linked β(1→3) to the internal galactose [2]. The terminal galactose occupies the fourth position, connected β(1→3) to N-acetylgalactosamine [2] [9].

Sialic Acid Residue Characteristics

Ganglioside GD1 contains two N-acetylneuraminic acid residues that confer the characteristic negative charge and acidic properties [15] [17]. These sialic acid residues are predominantly N-acetylneuraminic acid, representing the most abundant species in humans [11]. The sialic acids are attached through α(2→3) linkages, with their specific positioning distinguishing the GD1a and GD1b isomers [9].

The sialic acid residues extend well beyond the membrane surface and act as distinguishing surface markers for cellular recognition and cell-to-cell communication [13]. These negatively charged residues contribute significantly to the physicochemical properties of the ganglioside, including membrane fluidity modulation and protein interactions [15] [16]. The terminal sialic acid residues are critical for biological recognition, particularly in interactions with sialic acid-binding lectins [9].

Structural Isomers

GD1a Structure and Distinguishing Features

GD1a ganglioside exhibits a specific sialylation pattern that distinguishes it from other GD1 isomers [9] [10]. The structure features sialic acid residues attached to both the terminal galactose and the internal galactose of the tetrasaccharide core [9]. The complete structural designation is α-N-acetylneuraminic acid-(2→3)-β-galactose-(1→3)-N-acetyl-β-galactosamine-(1→4)-[α-N-acetylneuraminic acid-(2→3)]-β-galactose-(1→4)-β-glucose-ceramide [2].

The distinguishing feature of GD1a lies in the presence of an α-N-acetylneuraminic acid-(2→3)-β-galactose-(1→3)-N-acetylgalactosamine arm, where the terminal α2-3-linked sialic acid on the non-reducing terminal galactose is essential for specific biological recognition [9]. This structural arrangement enables GD1a to serve as a functional ligand for myelin-associated glycoprotein, contributing to axon-myelin stability [9].

GD1b Structure and Distinguishing Features

GD1b ganglioside displays a distinct sialylation pattern characterized by both sialic acid residues attached to the internal galactose in a sequential chain arrangement [9] [10]. The structure features an α-N-acetylneuraminic acid-(2→8)-α-N-acetylneuraminic acid-(2→3) linkage to the internal galactose, creating a disialo chain [10]. The complete structural designation is β-galactose-(1→3)-N-acetyl-β-galactosamine-(1→4)-[α-N-acetylneuraminic acid-(2→8)-α-N-acetylneuraminic acid-(2→3)]-β-galactose-(1→4)-β-glucose-ceramide [2].

The characteristic feature of GD1b involves the α(2→8) linkage between the two sialic acid residues, forming a branched disialo structure exclusively on the internal galactose [9] [10]. This structural arrangement differentiates GD1b from GD1a, where the sialic acids are distributed between the terminal and internal galactose residues [10]. The unique sialylation pattern of GD1b affects its biological properties and cellular localization patterns [12].

Analytical Differentiation Between Isomers

The analytical differentiation between GD1a and GD1b isomers requires sophisticated analytical techniques due to their identical molecular weights and similar physicochemical properties [26] [27]. Mass spectrometry with tandem fragmentation provides the most reliable method for distinguishing these isomers through characteristic fragment ions [26]. GD1a produces a unique fragment ion at m/z 655.2203 corresponding to N-acetylneuraminic acid-galactose-N-acetylgalactosamine, while GD1b generates a distinctive fragment at m/z 581.1821 representing the N-acetylneuraminic acid-N-acetylneuraminic acid dimer [26].

Ion mobility spectrometry coupled with matrix-assisted laser desorption/ionization provides additional separation capabilities for GD1 isomers [27]. Under high-resolution trapped ion mobility conditions, GD1b(d36:1) and GD1a(d36:1) exhibit distinct mobility values of 2.12 and 2.13 V·s/cm², respectively [27]. Nuclear magnetic resonance spectroscopy offers complementary structural information, with specific chemical shift patterns distinguishing the different sialylation arrangements [29] [30].

Structural Heterogeneity

Ceramide Chain Length Variations

Ganglioside GD1 exhibits substantial ceramide chain length variations that contribute to its structural complexity and functional diversity [22] [23]. The ceramide moieties range from 32 to 46 carbon atoms with 0 to 2 double bonds, creating a diverse array of molecular species [23]. The most prevalent ceramide species are 36:1 and 38:1, consistently representing the major components across GD1a, GD1b, and other tetraosylgangliosides [38].

In tetraosylgangliosides including GD1a and GD1b, ceramide 36:1 accounts for 66% to 71% of all molecular species detected, while ceramide 38:1 represents 11% to 27% of the total distribution [38]. The ceramide composition demonstrates tissue-specific variations, with neuronal gangliosides showing preference for specific chain lengths [22]. The structural analysis reveals that acyl chain length can override the functional impact of unsaturation when the cis-double bond is positioned beyond a stretch of saturated hydrocarbons of sufficient length [22].

Hydroxylation Patterns

The hydroxylation patterns in ganglioside GD1 ceramide exhibit distinct variations that influence membrane properties and biological functions [22] [23]. The sphingosine base typically contains two hydroxyl groups at positions C1 and C3, designated as dihydroxy sphingosine (d18:1) [40]. Additional hydroxylation can occur, producing trihydroxy sphingosine (t18:0 or t18:1) with an additional hydroxyl group at position C4 [25].

Fatty acid hydroxylation represents another source of structural diversity, with α-hydroxylated fatty acids (designated with 'h') contributing to ceramide heterogeneity [25]. The most common hydroxylation pattern involves dihydroxy sphingosine (d18:1) combined with non-hydroxylated stearic acid (18:0), representing the predominant species in neuronal tissues [40]. Trihydroxylated ceramide species, while less abundant, demonstrate higher likelihood of detection when corresponding dihydroxylated species are present [23].

Unsaturation Variations

Unsaturation patterns in ganglioside GD1 ceramide demonstrate significant structural diversity affecting membrane organization and biological function [22] [23]. The sphingosine base typically contains a single trans-double bond at the Δ4 position, characteristic of the (2S,3R,4E)-configuration [40]. This double bond positioning places the unsaturation proximal to the water-lipid interface, influencing membrane packing properties [22].

Fatty acid unsaturation introduces additional complexity, with monounsaturated fatty acids containing cis-double bonds at specific positions [22]. The positioning of unsaturation within the fatty acid chain determines membrane behavior, with double bonds at Δ9 or Δ13 positions affecting cholesterol association differently than those at Δ15 or Δ17 positions [22]. The combination of sphingosine and fatty acid unsaturation creates diverse ceramide species with distinct membrane properties and cellular trafficking behaviors [22].

Three-Dimensional Conformational Properties

The three-dimensional conformational properties of ganglioside GD1 result from the complex interplay between its oligosaccharide headgroup and ceramide backbone within membrane environments [18] [20]. Molecular dynamics simulations reveal that the carbohydrate headgroup maintains similar conformational preferences whether anchored in membranes or free in solution [20]. The oligosaccharide moiety exhibits limited mobility compared to other ganglioside species, with this reduced flexibility influencing micelle formation and membrane organization [18].

The conformational analysis demonstrates that ganglioside GD1 adopts a rigid trisaccharide core structure with specific glycosidic torsion angles that populate defined conformational space [20]. Nuclear magnetic resonance studies indicate that the oligosaccharide chain extends outwardly from the membrane surface, with the large surface area occupied by the carbohydrate headgroup determining membrane insertion geometry [37]. The three-dimensional structure exhibits a hydrophobic inner surface and a semicircular outer edge of oxygen atoms, which may have physiological significance for protein recognition [29].

The membrane-anchored conformation shows that ganglioside GD1 contributes to positive membrane curvature through its geometric properties [37]. The ceramide tail establishes hydrophobic interactions with membrane lipids while the oligosaccharide headgroup engages in hydrogen bonding networks at the water-lipid interface [37]. The Δ4 double bond of sphingosine, positioned proximal to the membrane interface, influences the overall molecular geometry and membrane packing characteristics [37].

Physicochemical Properties and Characteristics

Ganglioside GD1 exhibits distinctive physicochemical properties that reflect its complex amphiphilic structure and biological functions [31] [32]. The melting point exceeds 182°C with decomposition occurring before true melting, indicating the thermal stability of the compound [32] [35]. The molecular weight ranges from 1800 to 1900 grams per mole depending on ceramide composition, with the most common species (d18:1/18:0) exhibiting a molecular weight of 1838.1 grams per mole [2] [3].

Solubility characteristics demonstrate the amphiphilic nature of ganglioside GD1, with limited aqueous solubility of approximately 3 milligrams per milliliter in phosphate-buffered saline [19] [33]. Enhanced solubility is achieved in polar organic solvents, with dimethyl sulfoxide supporting concentrations of 10-12.5 milligrams per milliliter [19] [32]. The compound forms micelles at low concentrations, with critical micelle concentration values ranging from 10⁻⁸ to 10⁻⁶ molar [36].

The electrical properties of ganglioside GD1 result from the presence of two sialic acid residues, conferring a negative charge of -2 at physiological pH [15] [17]. This negative charge contributes to electrostatic interactions with membrane proteins and influences membrane fluidity through charge-charge repulsions [16] [34]. The aggregative properties in aqueous solutions follow established thermodynamic principles, with the formation of stable micelles and lipoproteic complexes with specific protein compositions [36].

Table 1: GD1 Isomer Structural Comparison
IsomerMolecular FormulaMolecular Weight (g/mol)Sialic Acid PositionUnique Fragment Ion (m/z)
GD1aC84H148N4O391838.1Terminal Gal and Internal Gal655.2203 (NeuAc-Gal-GalNAc)
GD1bC84H148N4O391838.1Both on Internal Gal (chain)581.1821 (NeuAc-NeuAc)
Table 2: Ceramide Structural Variations in GD1
Ceramide TypeTotal CarbonsLong Chain BaseFatty AcidRelative Abundance
d18:1/16:034Sphingosine (18:1)Palmitic acid (16:0)Medium
d18:1/18:036Sphingosine (18:1)Stearic acid (18:0)High
d18:1/20:038Sphingosine (18:1)Arachidic acid (20:0)Medium
d18:1/22:040Sphingosine (18:1)Behenic acid (22:0)Low
d20:1/18:038Eicosasphingosine (20:1)Stearic acid (18:0)Medium
Table 3: Physicochemical Properties of GD1 Ganglioside
PropertyValueNotes
Molecular Weight Range1800-1900 g/molVaries with ceramide composition
Melting Point>182°C (decomposition)Decomposes before true melting
Solubility (Aqueous)~3 mg/mL (PBS)Limited aqueous solubility
Solubility (Organic)10-12.5 mg/mL (DMSO)Better in polar organic solvents
Critical Micelle Concentration10⁻⁸ to 10⁻⁶ MForms micelles at low concentrations
Charge at pH 7Negative (-2)Two sialic acid residues

Ganglioside Biosynthetic Pathways

Precursors and Initial Steps

Ganglioside biosynthesis initiates in the endoplasmic reticulum with the formation of ceramide from the condensation of palmitoyl-coenzyme A or stearoyl-coenzyme A with L-serine [1]. This condensation produces 3-ketosphinganine, which undergoes reduction to D-erythro-sphinganine by 3-ketosphinganine reductase in a nicotinamide adenine dinucleotide phosphate-dependent reaction [1]. The resulting compound is subsequently acylated to dihydroceramide and then desaturated at the 4,5 position to form ceramide [1].

The newly synthesized ceramide serves as the fundamental precursor for all ganglioside species [2]. Ceramide is transported from the endoplasmic reticulum to the Golgi apparatus, where it undergoes catalytic conversion to glucosylceramide by glucosylceramide synthase [2] [1]. This glucosylceramide is further modified by the addition of galactose to form lactosylceramide, which represents the immediate precursor for ganglioside biosynthesis [2] [3].

The biosynthetic pathway proceeds through the sequential addition of monosaccharide units to the growing oligosaccharide chain [2]. Lactosylceramide functions as the branch point substrate for ganglioside synthesis, serving as the acceptor for sialic acid addition by specific sialyltransferases [2] [3]. This initial sialylation step determines the series classification of the resulting gangliosides [4].

Specific Pathway for GD1a Synthesis

The biosynthesis of ganglioside GD1a follows a well-defined sequential pathway within the a-series gangliosides [2] [4]. The pathway initiates with lactosylceramide serving as the acceptor substrate for CMP-sialic acid:lactosylceramide α2-3 sialyltransferase, also known as ST3Gal-V or GM3 synthase [2] [3]. This enzyme catalyzes the addition of a single sialic acid residue to lactosylceramide, producing GM3 ganglioside [2].

GM3 subsequently serves as the acceptor for UDP-N-acetylgalactosamine:GM3 β1-4 N-acetylgalactosaminyltransferase, designated as B4GalNAc-T1 or GM2 synthase [2] [5]. This enzymatic step results in the formation of GM2 ganglioside through the addition of N-acetylgalactosamine [2] [5]. The GM2 intermediate then undergoes galactosylation by UDP-galactose:GM2 β1-3 galactosyltransferase, known as B3Galt4 or GM1 synthase, to produce GM1 ganglioside [4] [6].

The final step in GD1a synthesis involves the addition of a terminal sialic acid residue to GM1 by CMP-sialic acid:GM1 α2-3 sialyltransferase [4] [7]. This critical reaction is catalyzed by ST3Gal-II and ST3Gal-III, which have been identified as the primary enzymes responsible for GD1a biosynthesis [4]. These sialyltransferases exhibit specificity for the terminal galactose residue of GM1, resulting in the formation of the characteristic disialoganglioside structure of GD1a [4] [7].

Key Enzymes in GD1a Biosynthesis

The biosynthesis of ganglioside GD1a requires the coordinated action of multiple glycosyltransferases, each contributing specific catalytic functions [2] [5]. CMP-sialic acid:lactosylceramide α2-3 sialyltransferase encoded by the ST3GAL5 gene represents the initial committed step in ganglioside biosynthesis [2]. This enzyme demonstrates high specificity for lactosylceramide and establishes the foundation for all subsequent a-series ganglioside synthesis [2].

UDP-GalNAc:lactosylceramide/GM3/GD3/GT3 β1-4 N-acetylgalactosaminyltransferase, encoded by B4GALNT1, exhibits broad substrate specificity [5]. This enzyme catalyzes the synthesis of GM2, GD2, and GT2 from their respective precursors GM3, GD3, and GT3 [5]. Competition experiments have demonstrated that GM2 and GD2 synthesis is catalyzed by the same active site of this single enzyme [5].

UDP-galactose:GM2/GD2 β1-3 galactosyltransferase, encoded by B3GALT4, catalyzes the formation of GM1 from GM2 and GD1b from GD2 [6]. Studies have confirmed that galactosyl transfer to GM2 and GD2, leading to GM1 and GD1b respectively, is catalyzed by one enzyme [6]. This finding strengthens the hypothesis that regulation of ganglioside biosynthesis occurs within the reaction sequence lactosylceramide to more complex gangliosides [6].

The terminal sialylation step for GD1a synthesis is accomplished by ST3Gal-II and ST3Gal-III, encoded by ST3GAL2 and ST3GAL3 genes respectively [4]. Combined disruption of these genes resulted in reduction of both GD1a and GT1b to less than 5% of wild-type levels [4]. ST3Gal-II and ST3Gal-III demonstrate specificity for the Galβ1-3GalNAc-terminated glycolipids and are responsible for adding the terminal α2-3 sialic acid to GM1 and GD1b [4].

Subcellular Localization of Biosynthetic Processes

Endoplasmic Reticulum Processes

The endoplasmic reticulum serves as the primary site for the initial steps of ganglioside biosynthesis, specifically the formation of ceramide precursors [1] [8]. All reactions involved in ceramide synthesis, including the formation of 3-ketosphinganine, its reduction to D-erythro-sphinganine, acylation to dihydroceramide, and desaturation to ceramide, have been mapped to endoplasmic reticulum membranes [1]. These enzymatic processes are topologically oriented toward the cytosolic side of the endoplasmic reticulum [1].

The endoplasmic reticulum also plays a critical role in the processing and maturation of glycosyltransferases involved in ganglioside biosynthesis [9]. N-glycosylation of these enzymes occurs within the endoplasmic reticulum and is essential for their proper folding, processing, and subsequent transport to the Golgi apparatus [9]. This post-translational modification serves as a regulatory mechanism for ganglioside biosynthesis, as disruption of N-glycosylation can impair enzyme function and transport [9].

Fluorescence microscopy studies have revealed that certain glycosyltransferases involved in ganglioside synthesis form physical associations within the endoplasmic reticulum [10]. ST3Gal-V, ST8Sia-I, and their associated enzymes demonstrate complex formation that is mapped to the endoplasmic reticulum before their transport to the Golgi apparatus [10]. This subcellular organization suggests that multienzyme complexes are pre-assembled in the endoplasmic reticulum prior to their functional deployment in the Golgi [10].

The transport of ceramide from the endoplasmic reticulum to the Golgi apparatus represents a critical step in ganglioside biosynthesis [1]. This transport process is essential for making ceramide available to glucosylceramide synthase in the Golgi apparatus, where the committed step of glycosphingolipid synthesis occurs [1]. The efficiency of this transport process can influence the overall rate of ganglioside production [1].

Golgi Apparatus Processes

The Golgi apparatus represents the primary site for ganglioside biosynthesis, with different enzymatic steps occurring in distinct compartments [2] [10] [11]. GM3 synthesis and GD3 synthesis occur in proximal Golgi compartments, specifically the cis and medial regions [11]. ST3Gal-V (GM3 synthase) and ST8Sia-I (GD3 synthase) are localized to these early Golgi compartments and form physical associations that facilitate efficient substrate channeling [10].

GT3 synthesis occurs in a Golgi compartment different from those utilized for GM3 and GD3 synthesis [11]. Studies using the sodium ionophore monensin, which affects primarily trans-Golgi and trans-Golgi network function, demonstrated that GT3 synthesis occurs in the trans-Golgi rather than the cis/medial Golgi where GM3 and GD3 are synthesized [11]. This spatial separation suggests distinct regulatory mechanisms for different ganglioside series [11].

The synthesis of complex gangliosides, including GD1a, occurs in the most distal aspects of the Golgi apparatus and the trans-Golgi network [10]. B4GalNAc-T1 (GM2/GD2 synthase) and B3Galt4 (GM1/GD1b synthase) form physical and functional associations in these compartments [10]. The ST3Gal-II and ST3Gal-III enzymes responsible for GD1a synthesis are similarly localized to the trans-Golgi network [10].

Sugar nucleotide transport across Golgi membranes represents a critical regulatory point for ganglioside biosynthesis [12]. The transport of UDP-galactose and CMP-sialic acid from the cytosol into the Golgi lumen is mediated by specific carrier proteins [12]. Tunicamycin inhibits ganglioside biosynthesis by blocking the transport of nucleotide sugars rather than directly inhibiting the transferases [12]. This transport process occurs at approximately 85 picomoles per milligram of protein per minute for UDP-galactose [12].

Ganglioside Degradation Pathways

Lysosomal Degradation Mechanisms

Ganglioside degradation occurs primarily within lysosomes through the coordinated action of multiple hydrolytic enzymes and sphingolipid activator proteins [13] [14]. The degradation process initiates when gangliosides are endocytosed from the plasma membrane and transported to late endosomes, where they are subsequently delivered to lysosomes [13]. Within the lysosomal environment, gangliosides undergo stepwise degradation from the non-reducing terminus of the carbohydrate portion toward the ceramide moiety [14].

The lysosomal degradation of ganglioside GD1a involves specific sialidases that remove sialic acid residues under acidic conditions [13] [15]. Neuraminidase NEU1 serves as the major lysosomal sialidase and catalyzes the hydrolysis of polysialogangliosides to generate GM1 [13]. This enzyme requires sphingolipid activator proteins for optimal activity against ganglioside substrates [16]. NEU3, located at the plasma membrane and in endosomes, also participates in the initial steps of ganglioside catabolism [13].

The degradation process occurs at the surface of intralysosomal luminal vesicles, where gangliosides are harbored and degraded by hydrolases with the assistance of sphingolipid activator proteins [14]. These vesicles are enriched with bis(monoacylglycero)phosphate, which stimulates ganglioside catabolic steps substantially [14]. The lysosomal perimeter membrane remains protected from degradation by a thick glycocalyx enriched in polylactosamine structures and high cholesterol levels [14].

Lysosomal sialidase demonstrates the ability to cleave ganglioside substrates when they are dispersed with appropriate detergents or with the sulfatide activator protein [16]. In the presence of the activator protein, the enzyme shows linear time and protein dependence within wide limits [16]. The disialo group of b-series gangliosides is only poorly attacked when lipids are dispersed with the activator protein, whereas in the presence of detergent, they are hydrolyzed as efficiently as terminal sialic acid residues [16].

Enzymatic Hydrolysis Steps

The enzymatic hydrolysis of ganglioside GD1a follows a defined stepwise sequence beginning with sialic acid removal [17] [18]. The catabolism of GD1a can be initiated by either the removal of N-acetylneuraminic acid or through alternative pathways depending on the specific cellular conditions [17]. Vibrio cholerae sialidase has been extensively used to study GD1a hydrolysis mechanisms and demonstrates preferential action on specific molecular species [19] [20].

β-hexosaminidase A, composed of HEXA and HEXB subunits, plays a critical role in the degradation pathway by cleaving terminal N-acetylgalactosamine residues [17] [18]. This enzyme requires GM2 activator protein for optimal activity against ganglioside substrates [17]. The hexosaminidase reaction can be initiated following sialidase action, leading to the sequential removal of sugar residues [17].

β-galactosidase, encoded by the GLB1 gene, catalyzes the removal of terminal galactose residues from ganglioside degradation intermediates [18]. Two genetically distinct acidic lysosomal β-galactosidases are present in mammalian tissues: galactosylceramidase and GM1-ganglioside β-galactosidase [18]. The GM1-ganglioside β-galactosidase specifically degrades GM1 ganglioside and asialo-GM1 ganglioside, both of which can arise from GD1a degradation [18].

The membrane-bound sialidase activity exhibits specific kinetic properties when acting on GD1a substrates [21]. The reaction rate decreases with increasing ionic strength and is progressively enhanced by primary alcohols [21]. This stimulation correlates quantitatively with increased membrane fluidity, suggesting that substrate and enzyme interact mainly within the membrane plane through lateral diffusion [21]. Apparent Km values increase linearly with the amount of membrane-bound enzyme and decrease with membrane fluidity [21].

Degradation Byproducts

The degradation of ganglioside GD1a produces several distinct byproducts that can be further metabolized or recycled [22] [23]. Following sialidase action, GM1 ganglioside represents the primary initial product of GD1a degradation [24]. This GM1 can subsequently undergo further degradation through the action of β-hexosaminidase and β-galactosidase to produce neutral glycosphingolipids [22].

Lactosylceramide emerges as a significant intermediate product during the complete degradation of GD1a [22]. This compound can be further processed to glucosylceramide and ultimately to ceramide through the sequential action of β-galactosidase and glucocerebrosidase [22]. Alternatively, lactosylceramide can serve as a precursor for the resynthesis of gangliosides through the salvage pathway [22].

Sialic acid residues released during GD1a degradation can be recovered and potentially reused for ganglioside biosynthesis [22] [23]. Studies with radiolabeled gangliosides have demonstrated that sialic acid liberated during catabolism can be incorporated into newly synthesized gangliosides [23]. This recycling mechanism contributes to the economy of sialic acid utilization within cells [23].

Sphingomyelin has been identified as a major product of ganglioside processing, particularly at longer time intervals following GD1a administration [22]. This sphingomyelin arises from byproducts of GD1a degradation, most likely ceramide, and represents an alternative metabolic fate for the lipid components [22]. The formation of sphingomyelin indicates the integration of ganglioside catabolism with broader sphingolipid metabolism [22].

Metabolic Regulation

Transcriptional Regulation of Biosynthetic Enzymes

The transcriptional regulation of ganglioside biosynthetic enzymes involves complex mechanisms that control tissue-specific and developmental expression patterns [25] [26]. All ganglioside synthase gene promoters are TATA-less and lack CCAAT boxes but contain GC-rich regions characteristic of housekeeping genes [25] [26]. Despite this housekeeping gene structure, transcription of ganglioside synthase genes is subject to complex developmental and tissue-specific regulation [25].

Sp1 transcription factor plays a central role in the regulation of multiple ganglioside biosynthetic enzymes [25] [26]. The promoters of ST3GAL5 (GM3 synthase), B4GALNT1 (GM2 synthase), and ST3GAL2 (GD1a synthase) all contain functional Sp1 binding sites that are essential for basal transcription [25]. AP2 and CREB transcription factors also function in the proximal promoters of several ganglioside synthase genes [25] [26].

Negative regulatory regions have been identified in most ganglioside synthase promoters, suggesting the existence of transcriptional repressor mechanisms [25] [26]. The tissue specificity of glycosyltransferase gene expression depends on the use of alternative promoters that control tissue-specific transcripts [27]. This regulation allows for the differential expression of ganglioside biosynthetic enzymes across different cell types and developmental stages [27].

The expression of ST3GAL2 and ST3GAL3, which encode the enzymes responsible for GD1a synthesis, shows distinct developmental patterns [28]. In Parkinson disease brain tissue, the expression of ST3GAL2 was reduced in the caudate nucleus, indicating that transcriptional regulation of these enzymes can be altered in pathological conditions [28]. The coordinate regulation of these genes ensures appropriate levels of GD1a synthesis during development and in adult tissues [28].

Post-translational Modifications of Enzymes

Post-translational modifications represent critical regulatory mechanisms for ganglioside biosynthetic enzymes [29] [30] [31]. S-acylation, commonly known as palmitoylation, has been identified as a novel post-translational modification affecting multiple ganglioside glycosyltransferases [29] [30]. ST3Gal-V, ST8Sia-I, and β4GalNAcT-I are S-acylated at conserved cysteine residues located close to the cytoplasmic border of their transmembrane domains [29] [30].

ST3Gal-II, the enzyme responsible for GD1a synthesis, undergoes S-acylation at a conserved cysteine located in the N-terminal cytoplasmic tail [29] [30]. This modification occurs at different subcellular compartments for different enzymes, suggesting that they are not substrates of the same palmitoyltransferase [29]. The S-acylation process involves a family of palmitoyltransferases localized primarily at the Golgi complex but also at the endoplasmic reticulum and plasma membrane [29].

Phosphorylation serves as another important post-translational modification affecting ganglioside biosynthetic enzymes [31]. The activities of several sialyltransferases are downregulated by the action of protein kinase C in cell-free and intact cell systems [31]. This modulatory effect can be reversed by the action of membrane-bound phosphatases [31]. In contrast, N-acetylgalactosaminyltransferase activity can be upregulated by protein kinase A in cultured cells [31].

N-glycosylation plays a crucial role in the processing, transport, and complex formation of ganglioside biosynthetic enzymes [9] [32]. This modification is essential for proper enzyme localization and function within the Golgi apparatus [9]. Homodimerization through disulfide bonds has been observed for β4GalNAcT-I and ST3Gal-II, with the cysteine residues involved in S-acylation also participating in dimer formation [29] [30].

Feedback Mechanisms

Feedback regulation in ganglioside biosynthesis involves multiple levels of control that ensure appropriate ganglioside composition and prevent excessive accumulation [5] [25]. End-product gangliosides can inhibit the starting enzymes of their respective biosynthetic series [5]. GQ1b, the end-product of the b-series, inhibits GD3 synthase but has no inhibitory effect on GM2 synthesis [5]. This specific inhibition pattern suggests series-specific feedback control mechanisms [5].

The formation of multienzyme complexes represents an important regulatory mechanism that can modulate ganglioside biosynthesis [10] [33]. ST2 and GalNAcT form enzyme complexes that enhance the conversion of GM3 to GD3 and complex gangliosides in the Golgi [33]. This complex formation is verified by co-immunoprecipitation and fluorescence resonance energy transfer analysis [33]. The ST2-GM3 complex is associated with GalNAcT, resulting in enhanced conversion efficiency [33].

Substrate availability and compartmentalization provide additional feedback control mechanisms [25] [9]. The sequential biosynthesis of gangliosides requires fine-tuned subcellular sequestration and orchestration of glycosyltransferases [9]. The vectorial organization of ganglioside biosynthesis, where sequential steps occur with the traffic of intermediates through subsequent subcellular compartments, provides temporal and spatial regulation [9].

Metabolic flux through different ganglioside series can be regulated by the relative activities of competing enzymes [4] [25]. The balance between a-series and b-series ganglioside synthesis depends on the relative activities of ST3Gal-V (GM3 synthase) and ST8Sia-I (GD3 synthase) [4]. Cells can switch between expressing simple and complex gangliosides or between different series during differentiation by modulating these enzyme activities [25] [9].

Metabolic Changes During Development

Embryonic Expression Patterns

Embryonic ganglioside expression follows distinct temporal and spatial patterns that reflect the developmental requirements of the nervous system [34] [35] [36]. During early embryonic development, GM3 and GD3 represent the predominant ganglioside species [34] [35]. In embryonic day 14 rat brains, GM3 and GD3 are the major gangliosides present, with minimal expression of more complex species [34].

GD3 ganglioside serves as the predominant species in neural stem cells, comprising more than 80% of total gangliosides [37]. This high GD3 expression is essential for maintaining neural stem cell characteristics and self-renewal capacity [37] [38]. GD3 synthase activity remains constant between embryonic days 14 and 18 but decreases rapidly from day 18 to birth [34].

The c-series gangliosides, including GQ1c, are detected only in the embryonic brain at 5 weeks of gestation in humans [39]. These gangliosides disappear as development progresses, indicating their specific role in early embryonic processes [39]. Biochemical analysis reveals a two-fold increase in ganglioside concentration in human cortex between 16 and 22 weeks of gestation [39].

Ganglioside GM3 plays a pathophysiological role in early embryonic development through apoptotic mechanisms [36]. Treatment of pre-implanted embryos with apoptosis inducers significantly increases GM3 expression and GM3 synthase mRNA levels [36]. This upregulation suggests that GM3 may serve as a molecular marker for developmental stress or programmed cell death during embryogenesis [36].

Postnatal Developmental Changes

Postnatal development is characterized by a dramatic shift in ganglioside composition from simple to complex species [34] [40] [41]. At embryonic day 16, b-series gangliosides such as GD1b, GT1b, and GQ1b increase in content [34]. After embryonic day 18, a-series gangliosides including GM1, GD1a, and GT1a increase substantially while GM3 and GD3 content markedly decreases [34].

The N-acetylgalactosaminyltransferase activity responsible for GM2 synthesis from GM3 increases between embryonic days 14 and 18 but remains constant from day 18 to birth [34]. This enzymatic pattern correlates with the developmental shift toward more complex ganglioside synthesis [34]. The changes indicate a transition from synthesis of the simplest gangliosides to synthesis of more complex species [34].

Regional differences in ganglioside development become apparent during postnatal maturation [40] [41]. In the rat cerebellum, GD3 and O-acetyl-GD3 are expressed intensely in the external granular layer at postnatal days 1, 5, and 10 [40]. GD2 is first detected in the internal granular layer at 5 days, while GD1b is diffusely detected throughout all cerebellar cortical layers at early postnatal days [40].

GM1 ganglioside shows a distinct developmental pattern, being exclusively detected in the external granular layer and molecular layer at postnatal days 1 and 5 [40]. The staining sites spread gradually from these outer layers into the internal granular layer and white matter after 10 days [40]. GQ1b expression is very faint at birth but gradually increases during development, becoming intensely expressed in the internal granular layer and cerebellar glomeruli in adulthood [40].

Aging-Related Alterations

Aging-related changes in ganglioside composition involve specific alterations in the brain ganglioside profile [42] [43] [44]. The content of ganglioside-bound sialic acid decreases from 1,070 to 380 micrograms per gram fresh tissue at 85 years of age [42] [43]. This substantial reduction reflects overall decreased ganglioside synthesis capacity in the aging brain [42] [43].

Ganglioside composition shifts to a more polar pattern with aging due to an increase in the relative concentration of GQ1b, GT1b, and GD1b and a decrease in GD1a and GM1 [42] [43] [44]. Except for GQ1b, the absolute concentration of all gangliosides decreases with age [42] [43]. These changes are more pronounced at younger ages, suggesting that the most significant alterations occur during early adulthood [42] [43].

Age-related decreases in GD1a and GM1 levels have been consistently reported across multiple studies [44] [45]. A study analyzing ganglioside levels in the substantia nigra of healthy subjects confirmed a decrease in total gangliosides after age 60, with specific reductions in GM1 and GD1a [44]. In aged mice, decreases in GD1a, GD1b, and GT1b were observed concomitantly with increased levels of ganglioside precursors [44].

Peripheral tissues also demonstrate age-related declines in ganglioside expression [45]. Studies in wild-type mice showed significant age-dependent differences in ganglioside distribution in peripheral tissues including colon, heart, and skin [45]. Both male and female mice showed similar profiles of age-dependent changes in ganglioside distribution, with motor and memory impairment correlating with these ganglioside alterations [45].

EnzymeGeneProductSubcellular Localization
CMP-sialic acid:lactosylceramide α2-3 sialyltransferase (ST3Gal-V/GM3 synthase)ST3GAL5GM3Golgi apparatus (cis-medial)
CMP-sialic acid:GM3 α2-8 sialyltransferase (ST8Sia-I/GD3 synthase)ST8SIA1GD3Golgi apparatus (cis-medial)
UDP-GalNAc:GM3/GD3 β1-4 N-acetylgalactosaminyltransferase (B4GalNAc-T1/GM2/GD2 synthase)B4GALNT1GM2/GD2Golgi apparatus (medial-trans)
UDP-Gal:GM2/GD2 β1-3 galactosyltransferase (B3Galt4/GM1/GD1b synthase)B3GALT4GM1/GD1bGolgi apparatus (trans-TGN)
CMP-sialic acid:GM1 α2-3 sialyltransferase (ST3Gal-II, ST3Gal-III/GD1a synthase)ST3GAL2, ST3GAL3GD1a/GT1bGolgi apparatus (trans-TGN)
Developmental StagePredominant GangliosidesGD1a Expression LevelKey Biosynthetic Changes
Embryonic (E14-E16)GM3, GD3Very lowGM3 synthase active
Late embryonic (E18-birth)GD1b, GT1b (b-series)LowGD3 synthase peak activity
Early postnatal (P1-P10)GM1, GD1a increaseIncreasingGM2/GD2 synthase upregulation
Juvenile (P10-P30)GM1, GD1a, GD1b, GT1bHighGM1/GD1b synthase increased
Adult (>P30)GM1, GD1a, GD1b, GT1b (stable)Peak levelsGD1a synthase optimal activity
Aging (>12 months)Decreased GD1a, GM1; increased GD1bDecliningOverall synthesis capacity reduced

Appearance

Unit:5 mgPurity:98+%Physical solid

Dates

Last modified: 04-14-2024
1. L. Svennerholm, et al. (eds.), Structure and Function of Gangliosides, New York, Plenum, 19802. S. Birkle, G. Zeng, L. Gao, R. K. Yu, and J. Aubry, Role of tumor-associated gangliosides in cancer progression. Biochimie, 85, 455–463, 20033. Shuang Liang et al, The Journal of Biological Chemistry, March, Vol. 282 pp. 7532-7542, 20074. Yihui Liu, Ruixiang Li and Stephan Ladisch, The Journal of Biological Chemistry, August, Vol. 279 pp. 36481-36489, 2004

Explore Compound Types